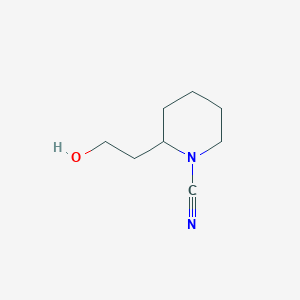
2-(2-Hydroxyethyl)piperidine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethyl)piperidine-1-carbonitrile is a chemical compound with the molecular formula C8H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)piperidine-1-carbonitrile typically involves the reaction of piperidine with ethylene oxide followed by the introduction of a cyano group. One common method involves the following steps:
Reaction of Piperidine with Ethylene Oxide: Piperidine reacts with ethylene oxide under controlled conditions to form 2-(2-Hydroxyethyl)piperidine.
Introduction of Cyano Group: The hydroxyl group of 2-(2-Hydroxyethyl)piperidine is then converted to a cyano group using reagents such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethyl)piperidine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Oxoethyl)piperidine-1-carbonitrile.
Reduction: Formation of 2-(2-Aminoethyl)piperidine-1-carbonitrile.
Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethyl)piperidine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethyl)piperidine-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and cyano groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyethyl)piperidine: Lacks the cyano group, making it less versatile in certain reactions.
2-(2-Aminoethyl)piperidine-1-carbonitrile:
Icaridin (Picaridin): A related compound used as an insect repellent, highlighting the diverse applications of piperidine derivatives.
Uniqueness
2-(2-Hydroxyethyl)piperidine-1-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(2-hydroxyethyl)piperidine-1-carbonitrile |
InChI |
InChI=1S/C8H14N2O/c9-7-10-5-2-1-3-8(10)4-6-11/h8,11H,1-6H2 |
InChI-Schlüssel |
SALJWGGAEVGWRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CCO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)

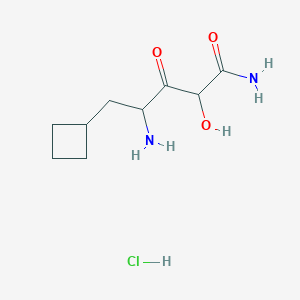
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)
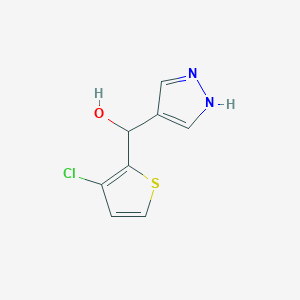
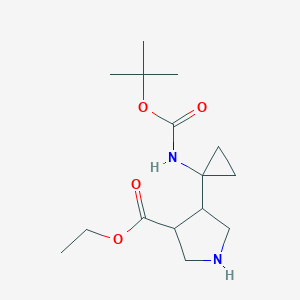
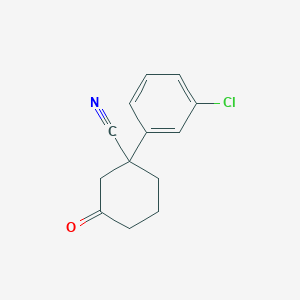
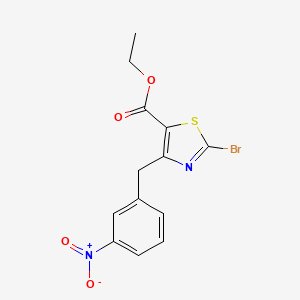
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
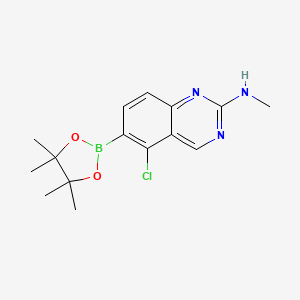
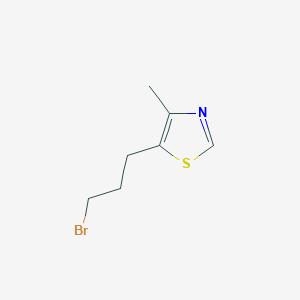
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)


